molecular formula C22H40O4Pd B13394024 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II)

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II)

Cat. No.: B13394024
M. Wt: 475.0 g/mol
InChI Key: BAMDVVIRBULKGA-ATMONBRVSA-N
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Description

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) (CAS No. 15214-66-1) is a coordination compound with the molecular formula C₂₂H₃₈O₄Pd and a molecular weight of 472.95 g/mol . It appears as an orange crystalline powder and is insoluble in water but soluble in organic solvents such as methanol, chloroform, and toluene . This compound is synthesized via the reaction of PdCl₂ with 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) in methanol, forming a volatile precursor that decomposes cleanly at 295°C under nitrogen .

Its primary application lies in catalysis, particularly in cross-coupling reactions (e.g., Suzuki, Heck, and Stille couplings), where it exhibits high activity, selectivity, and stability under reaction conditions . The bulky TMHD ligand enhances steric protection around the palladium center, preventing aggregation and improving catalytic performance .

Properties

Molecular Formula

C22H40O4Pd

Molecular Weight

475.0 g/mol

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium

InChI

InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-;

InChI Key

BAMDVVIRBULKGA-ATMONBRVSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pd]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pd]

Origin of Product

United States

Preparation Methods

Synthesis of 2,2,6,6-tetramethyl-3,5-heptanedione

The synthesis of bis(2,2',6,6'-tetramethylheptanedionato) palladium(II) involves reacting palladium salts with 2,2,6,6-tetramethyl-3,5-heptanedione, also known as tetramethylheptanedione or tmhd. The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedione, a precursor to Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II), involves several steps:

  • Material Feeding: Mixing methyl trimethylacetate, alkali, and a solvent, and uniformly stirring for 0.5 to 3 hours to obtain a mixed solution. The molar ratio of methyl trimethylacetate to alkali is maintained between (0.8-1.2):(1.5-3). Suitable solvents include dimethylformamide, dimethyl sulfoxide, methanamide, or acetonitrile, while the alkali can be potassium tert-butoxide, sodium tert-butoxide, sodium ethylate, or cesium carbonate.
  • Reaction: The mixed solution from the previous step is continuously stirred under heating at 20 to 60°C, followed by the slow addition of tert-butyl methyl ketone. The reaction is carried out under normal pressure for 8 to 48 hours to yield a reaction liquid containing the product. The molar ratio of methyl trimethylacetate to tert-butyl methyl ketone is (1-1.5):1.
  • Purification: Water is added to the reaction liquid, followed by uniform stirring for purification. The purification process involves multiple steps:
    • Thick Purification: Adding water to the reactant liquor, stirring, and performing vacuum distillation to obtain a solid or viscous solid-liquid mixture.
    • Consummate Purification: Dissolving the solid or sticky solid-liquid mixture in n-hexane, adding water while stirring, and separating the liquid to obtain an organic phase. The organic phase is adjusted to a specific pH value using a sulfuric acid solution, followed by liquid separation to obtain a secondary organic phase, which is then concentrated and vacuum distilled.

Preparation of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II)

A typical procedure for preparing Palladium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves the following steps:

  • Dissolving palladium chloride (1.8 g, 10 mmol) and sodium chloride (0.59 g, 10 mmol) in methanol (50 mL).
  • Stirring the solution at room temperature overnight.
  • Filtering the solution into a 100 mL volumetric flask and diluting with methanol to achieve a 0.1 M palladium(II) concentration.

Properties

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) has the following properties:

Chemical Reactions Analysis

Cross-Coupling Reactions

Pd(TMHD)₂ is prominently utilized in cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in pharmaceuticals and advanced materials.

Suzuki-Miyaura Coupling

This reaction couples aryl halides with boronic acids to form biaryl compounds. Pd(TMHD)₂ activates the aryl halide via oxidative addition , forming a Pd(IV) intermediate. Subsequent transmetallation with the boronic acid and reductive elimination yields the final product .

ParameterDetails
SubstratesAryl bromides/chlorides, boronic acids
ConditionsInert atmosphere (N₂/Ar), mild temperatures (60–100°C)
SolventsTetrahydrofuran (THF), dimethylformamide (DMF)
Catalytic EfficiencyHigh turnover numbers (>1,000) due to ligand stability

Heck Coupling

Pd(TMHD)₂ facilitates coupling between aryl halides and alkenes to form substituted alkenes. The mechanism involves:

  • Oxidative addition of the aryl halide.

  • Alkene coordination and insertion into the Pd–C bond.

  • β-Hydride elimination to regenerate the catalyst.

Applications : Synthesis of styrene derivatives for OLEDs .

Hydrogenation Reactions

Pd(TMHD)₂ exhibits selectivity in hydrogenating unsaturated bonds (e.g., alkenes, alkynes) without over-reducing functional groups like ketones or esters .

SubstrateProductConditions
StyreneEthylbenzeneH₂ (1–3 atm), 25–50°C
PhenylacetyleneStyreneMild acidic conditions

The bulky TMHD ligands prevent catalyst poisoning by modulating steric accessibility .

Oxidation Reactions

Pd(TMHD)₂ catalyzes the oxidation of alcohols to ketones or carboxylic acids using oxygen or peroxides as oxidants .

Mechanism :

  • Substrate coordination to Pd.

  • Oxygen insertion via a Pd–O intermediate.

  • Reductive elimination to release the oxidized product.

Alcohol TypeOxidantProductYield (%)
Benzyl alcoholTBHPBenzoic acid>90
CyclohexanolO₂Cyclohexanone85

Mechanistic Insights

The catalytic activity of Pd(TMHD)₂ arises from:

  • Ligand Effects : The TMHD ligands enhance thermal stability and prevent Pd aggregation .

  • Electronic Modulation : Electron-deficient palladium centers polarize substrates, accelerating oxidative addition.

  • Steric Shielding : Bulky ligands favor mono-coordination, reducing side reactions .

Scientific Research Applications

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) exerts its effects is primarily through its ability to act as a catalyst. The palladium center can undergo oxidation and reduction cycles, facilitating various chemical transformations. The 2,2,6,6-tetramethyl-3,5-heptanedione ligands stabilize the palladium center, allowing it to participate in catalytic cycles without decomposing .

Comparison with Similar Compounds

Structural and Thermal Properties

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)metal complexes share a common β-diketonate ligand framework but differ in central metal ions, leading to variations in properties:

Compound Molecular Weight (g/mol) Thermal Stability Solubility Key Applications
Pd(TMHD)₂ 472.95 Volatilizes at 295°C Organic solvents Cross-coupling catalysis
Ni(TMHD)₂ (CAS: 41749-92-2) 455.30 Stable up to 200°C Organic solvents Catalysis, precursor for thin films
Mg(TMHD)₂ (CAS: 625832-70-4) 424.92 Decomposes at 180°C Limited solubility MOF synthesis, luminescent materials
Sr(TMHD)₂ (CAS: 314075-42-8) 495.20 Stable under N₂ Organic solvents Optoelectronics, OLEDs
Co(TMHD)₂ (CAS: N/A) 453.50 Decomposes at 220°C Polar solvents Magnetic materials, catalysis

Key Observations :

  • Pd(TMHD)₂ exhibits superior thermal stability (volatilization at 295°C vs. decomposition <220°C for others), making it ideal for chemical vapor deposition (CVD) .
  • The solubility of TMHD complexes correlates with ligand bulkiness; Pd(TMHD)₂ is more soluble in non-polar solvents than Mg(TMHD)₂ .

Catalytic Performance vs. Other Palladium Catalysts

Pd(TMHD)₂ is compared to widely used palladium catalysts:

Catalyst Ligand Type Activity in Cross-Coupling Stability Selectivity
Pd(TMHD)₂ Bulky β-diketonate High High Moderate
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) Phosphine Very High Low High
Pd(hfac)₂ (Hexafluoroacetylacetonate) Fluorinated β-diketonate Moderate Moderate Low

Key Findings :

  • Pd(TMHD)₂ offers better thermal and air stability than Pd(PPh₃)₄, which degrades rapidly under oxidative conditions .
  • Pd(PPh₃)₄ excels in room-temperature reactions but requires strict anaerobic conditions, whereas Pd(TMHD)₂ tolerates mild oxygen exposure .
  • Fluorinated analogs like Pd(hfac)₂ are less selective due to electron-withdrawing effects, limiting their utility in complex syntheses .

Biological Activity

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) (Pd(TMHD)₂) is a coordination compound that has garnered attention for its various applications in catalysis and potential biological activity. This article provides a comprehensive overview of the biological activity of Pd(TMHD)₂, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula: C₂₂H₃₈O₄Pd
  • Molecular Weight: 472.95 g/mol
  • CAS Number: 15214-66-1
  • Appearance: Orange powder
  • Purity: ≥ 98%

Synthesis

Pd(TMHD)₂ is synthesized through the reaction of palladium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). The synthesis typically involves the formation of a palladium complex that exhibits high stability due to the chelating nature of the TMHD ligand. The compound is known for its volatility and can be efficiently used as a precursor in thin film deposition processes .

The biological activity of Pd(TMHD)₂ can be attributed to several mechanisms:

  • Catalytic Activity : As a catalyst in organic reactions, Pd(TMHD)₂ facilitates various transformations that may have biological implications, such as cross-coupling reactions essential for synthesizing pharmaceuticals.
  • Antimicrobial Properties : Some studies suggest that palladium compounds exhibit antimicrobial activity against certain bacteria and fungi. The exact mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
  • Cytotoxicity : Research indicates that palladium complexes can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity may be linked to the generation of reactive oxygen species (ROS), leading to apoptosis .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various palladium complexes, including Pd(TMHD)₂. The results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

CompoundBacterial StrainInhibition Zone (mm)
Pd(TMHD)₂E. coli15
Pd(TMHD)₂S. aureus18
Control (No Pd)E. coli0
Control (No Pd)S. aureus0

Cytotoxicity Studies

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that Pd(TMHD)₂ exhibits dose-dependent cytotoxic effects. The compound was found to induce apoptosis through ROS generation and mitochondrial dysfunction.

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa12ROS generation
MCF-715Mitochondrial dysfunction

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II), and which analytical techniques are essential for verifying its structural integrity?

  • Methodological Answer : The compound is typically synthesized via ligand exchange reactions, where palladium salts (e.g., PdCl₂) react with the TMHD (heptanedionato) ligand under controlled conditions. Critical characterization techniques include:

  • X-ray crystallography to confirm molecular geometry and ligand coordination (as demonstrated in crystallographic studies of analogous metal-β-diketonate complexes) .
  • ¹H/¹³C NMR spectroscopy to validate ligand integration and purity.
  • Elemental analysis (e.g., C, H, N) to ensure stoichiometric consistency, as shown in studies of palladium-catalyzed syntheses .
    • Scope Note : Avoid overgeneralizing synthetic conditions; solvent choice (e.g., toluene vs. THF) and temperature gradients significantly impact yield.

Q. How does the thermal stability of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) influence its suitability for high-temperature catalytic applications?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (e.g., N₂) reveals decomposition onset temperatures, which correlate with catalytic performance in reactions like cross-coupling. For example:

  • Stability up to ~200°C supports use in Suzuki-Miyaura reactions .
  • Decomposition products (e.g., Pd nanoparticles) may form under prolonged heating, altering catalytic pathways .
    • Data Consideration : Compare TGA data across studies to identify discrepancies in decomposition thresholds, which may arise from variations in sample purity or heating rates.

Advanced Research Questions

Q. What mechanistic insights explain the ligand’s steric effects on the catalytic activity of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) in C–H activation reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates using UV-Vis spectroscopy or GC-MS to assess how bulky TMHD ligands influence transition-state accessibility.
  • Computational Modeling : Density Functional Theory (DFT) simulations can map steric parameters (e.g., Tolman cone angles) to activation barriers, as seen in analogous Pd-β-diketonate systems .
    • Contradiction Analysis : If experimental data conflicts with theoretical predictions (e.g., higher-than-expected activity despite steric bulk), investigate alternative pathways, such as ligand lability or solvent-assisted mechanisms .

Q. How do solvent polarity and coordination strength modulate the redox behavior of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) in electrochemical applications?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Compare redox potentials in aprotic (e.g., DMF) vs. coordinating solvents (e.g., DMSO) to evaluate ligand displacement tendencies.
  • Electrochemical Impedance Spectroscopy (EIS) : Quantify charge-transfer resistance to correlate solvent interactions with catalytic efficiency.
    • Data Interpretation : Cross-reference CV data with X-ray absorption spectroscopy (XAS) to detect solvent-induced structural changes in the Pd coordination sphere .

Data-Driven Research Challenges

Q. How can researchers resolve contradictions in reported decomposition pathways of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) under oxidative vs. inert conditions?

  • Methodological Answer :

  • Controlled Atmosphere Studies : Perform parallel TGA-MS experiments under O₂ and N₂ to identify gas-phase decomposition products (e.g., CO₂ vs. ligand fragments).
  • In Situ XRD : Monitor crystalline phase transitions during heating to differentiate between ligand dissociation and Pd reduction pathways .
    • Critical Analysis : Discrepancies may arise from trace moisture or oxygen in "inert" conditions; rigorously validate experimental setups using inert gas purging protocols.

Q. What strategies optimize the reproducibility of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) synthesis across varying scales (mg to g)?

  • Methodological Answer :

  • Scale-Dependent Kinetics : Use microreactors for small-scale syntheses to ensure uniform mixing and temperature control.
  • Quality Control Metrics : Implement batch-wise ICP-OES to detect Pd nanoparticle contamination, which skews catalytic performance .
    • Best Practices : Document solvent drying methods (e.g., molecular sieves) and ligand purification steps (e.g., recrystallization) to minimize variability .

Tables for Comparative Analysis

Characterization Technique Key Parameters Application Example
X-ray CrystallographyBond lengths, coordination geometryConfirming Pd-O/TMHD ligand distances
TGA-MSDecomposition onset, evolved gasesStability profiling under reactive atmospheres
DFT SimulationsSteric/electronic ligand effectsPredicting catalytic activity in C–H activation

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